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Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung beschreibt ein detailliertes Protokoll für die qualitative und

quantitative Analyse von kurzkettigen Dicarbonsäuren (DKS) mittels Gaschromatographie-

Massenspektrometrie (GC-MS). Dicarbonsäuren spielen eine entscheidende Rolle in diversen

biologischen Prozessen und ihre akkurate Messung ist für das Verständnis von

Stoffwechselwegen und die Entdeckung von Biomarkern von großer Bedeutung. Aufgrund ihrer

geringen Flüchtigkeit und hohen Polarität ist eine Derivatisierung vor der GC-MS-Analyse

unerlässlich.[1][2] Hier werden zwei gängige Derivatisierungsverfahren verglichen: die

Silylierung und die Veresterung.

Die Silylierung, typischerweise unter Verwendung von N,O-bis(trimethylsilyl)trifluoracetamid

(BSTFA), bietet oft niedrigere Nachweisgrenzen und eine höhere Reproduzierbarkeit, was sie

zur Methode der Wahl für Proben mit geringen Konzentrationen macht.[1][3][4] Die

Veresterung, beispielsweise mit Bortrifluorid (BF3) in einem Alkohol, ist eine weitere robuste

Methode.[3][5] Das hier beschriebene Protokoll deckt die Probenvorbereitung, die

Derivatisierungsschritte für beide Methoden und die optimierten GC-MS-Parameter für die

Trennung und Detektion der Dicarbonsäure-Derivate ab.
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Die folgende Methodik beschreibt die detaillierten Schritte zur Extraktion, Derivatisierung und

Analyse von Dicarbonsäuren aus biologischen Proben.

Probenvorbereitung: Extraktion der Dicarbonsäuren
Die effiziente Extraktion von Dicarbonsäuren aus der Probenmatrix ist ein kritischer erster

Schritt.

Benötigte Materialien:

Biologische Probe (z.B. Plasma, Urin, Zellkulturüberstand)

Eiskaltes Acetonitril

Ethylacetat (angesäuert)

Methyl-tert-butylether (MTBE)

Zentrifuge

Rotationsverdampfer oder Stickstoff-Evaporator

Protokoll:

Proteinfällung: Zur Probe das fünffache Volumen an eiskaltem Acetonitril geben, um Proteine

auszufällen.

Inkubation und Zentrifugation: Die Mischung für 15 Minuten bei 4°C und 14.000 U/min

zentrifugieren.

Extraktion: Den Überstand in ein sauberes Röhrchen überführen. Die Dicarbonsäuren mit

einem geeigneten organischen Lösungsmittel wie angesäuertem Ethylacetat oder MTBE

extrahieren.[6]

Einengung: Die organische Phase abtrennen und unter einem leichten Stickstoffstrom oder

mittels Rotationsverdampfer zur Trockne eindampfen. Der trockene Rückstand enthält die

extrahierten Dicarbonsäuren und ist bereit für die Derivatisierung.
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Derivatisierung
Die Umwandlung der polaren Carbonsäuregruppen in flüchtige Ester oder Silylether ist für die

GC-Analyse notwendig.

Diese Methode führt zur Bildung von Trimethylsilylestern.

Benötigte Materialien:

N,O-bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

Pyridin oder Acetonitril (wasserfrei)

Heizblock oder Wasserbad

Protokoll:

Den getrockneten Probenextrakt in 100 µL wasserfreiem Pyridin oder Acetonitril lösen.

30 µL BSTFA (+ 1% TMCS) hinzufügen.[7]

Das Reaktionsgefäß fest verschließen und für 90 Minuten bei 70°C inkubieren, um die

Carbonsäuren in ihre silylierten Analoga umzuwandeln.[1][7]

Die Probe vor der Injektion in den GC-MS auf Raumtemperatur abkühlen lassen.

Diese Methode führt zur Bildung von Butylestern.

Benötigte Materialien:

14% Bortrifluorid (BF3) in Butanol

Heizblock oder Wasserbad

Protokoll:

Den getrockneten Probenextrakt in 100 µL Butanol lösen.

50 µL der 14%igen BF3/Butanol-Lösung hinzufügen.
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Das Reaktionsgefäß fest verschließen und für 20 Minuten bei 100°C erhitzen.

Nach dem Abkühlen auf Raumtemperatur 100 µL Reinstwasser und 200 µL Hexan

hinzufügen und kräftig mischen.

Die obere organische Phase, die die Butylester-Derivate enthält, für die GC-MS-Analyse in

ein Injektionsfläschchen überführen.

GC-MS-Analyse
Geräteparameter:

Gaschromatograph: Agilent 6890 GC oder vergleichbar

Massenspektrometer: Agilent 5973 MS oder vergleichbar

Säule: HP-5MS (5% Phenyl-methylpolysiloxan), 30 m x 0.25 mm ID, 0.25 µm Filmdicke[1]

Trägergas: Helium mit einer konstanten Flussrate von 1 ml/min

Injektor: Splitless-Modus, Temperatur 280°C

Ofenprogramm:

Anfangstemperatur: 60°C, 2 Minuten halten

Rampe 1: Anstieg um 10°C/min auf 150°C

Rampe 2: Anstieg um 5°C/min auf 250°C

Rampe 3: Anstieg um 20°C/min auf 300°C, 5 Minuten halten

MS-Parameter:

Transfer-Line-Temperatur: 280°C

Ionenquellentemperatur: 230°C

Ionisationsenergie: 70 eV
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Scan-Modus: Full Scan (m/z 50-650) für die qualitative Analyse und Selected Ion

Monitoring (SIM) für die quantitative Analyse zur Erhöhung der Empfindlichkeit.[1][5]

Datenpräsentation
Die quantitative Analyse von Dicarbonsäuren erfordert die Erstellung von Kalibrierkurven mit

internen Standards. Die folgende Tabelle fasst typische Ergebnisse für die Analyse von C3-C9

Dicarbonsäuren nach Silylierung mit BSTFA zusammen.

Dicarbonsäure
Retentionszeit
(min)

Charakteristis
che Ionen
(m/z) im SIM-
Modus

Nachweisgren
ze (LOD)
(ng/m³)

Reproduzierba
rkeit (RSD%)

Malonsäure (C3) ~10.5 147, 219, 234 ≤ 2 ≤ 10

Bernsteinsäure

(C4)
~12.2 147, 247, 262 ≤ 2 ≤ 10

Glutarsäure (C5) ~14.1 147, 261, 276 ≤ 2 ≤ 10

Adipinsäure (C6) ~15.8 147, 275, 290 ≤ 2 ≤ 10

Pimelinsäure

(C7)
~17.4 147, 289, 304 ≤ 2 ≤ 10

Suberinsäure

(C8)
~18.9 147, 303, 318 ≤ 2 ≤ 10

Azelainsäure

(C9)
~20.3 147, 317, 332 ≤ 2 ≤ 10

Anmerkung: Die Retentionszeiten und Ionen können je nach verwendetem GC-MS-System

und den genauen chromatographischen Bedingungen leicht variieren. Die Daten zu LOD und

RSD basieren auf der Analyse von Luftproben und zeigen die hohe Empfindlichkeit der BSTFA-

Methode.[1][3][4]
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Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und die

Derivatisierungsreaktionen.

Probenvorbereitung Derivatisierung Analyse Datenauswertung

Biologische Probe Extraktion & Einengung
Lösungsmittel Silylierung (BSTFA)

oder
Veresterung (BF3)

Trockener Extrakt GC-MS AnalyseDerivatisierte Probe Quantifizierung & Identifizierung

Click to download full resolution via product page

Abbildung 1: Allgemeiner Arbeitsablauf für die GC-MS-Analyse von Dicarbonsäuren.

Silylierung

Veresterung

Dicarbonsäure
(R-(COOH)2)

BSTFA BF3 / Butanol cluster_silylation cluster_esterification

Trimethylsilylester
(R-(COOSi(CH3)3)2)

70°C, 90 min

Butylester
(R-(COOC4H9)2)

100°C, 20 min

Click to download full resolution via product page

Abbildung 2: Chemische Derivatisierungswege für Dicarbonsäuren.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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